2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid 2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13589424
InChI: InChI=1S/C8H9ClF2N2O2/c1-2-5(8(14)15)13-3-4(9)6(12-13)7(10)11/h3,5,7H,2H2,1H3,(H,14,15)
SMILES: CCC(C(=O)O)N1C=C(C(=N1)C(F)F)Cl
Molecular Formula: C8H9ClF2N2O2
Molecular Weight: 238.62 g/mol

2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid

CAS No.:

Cat. No.: VC13589424

Molecular Formula: C8H9ClF2N2O2

Molecular Weight: 238.62 g/mol

* For research use only. Not for human or veterinary use.

2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid -

Specification

Molecular Formula C8H9ClF2N2O2
Molecular Weight 238.62 g/mol
IUPAC Name 2-[4-chloro-3-(difluoromethyl)pyrazol-1-yl]butanoic acid
Standard InChI InChI=1S/C8H9ClF2N2O2/c1-2-5(8(14)15)13-3-4(9)6(12-13)7(10)11/h3,5,7H,2H2,1H3,(H,14,15)
Standard InChI Key YASDGWAYLNCIAL-UHFFFAOYSA-N
SMILES CCC(C(=O)O)N1C=C(C(=N1)C(F)F)Cl
Canonical SMILES CCC(C(=O)O)N1C=C(C(=N1)C(F)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Identity

The compound’s systematic IUPAC name, 2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid, reflects its core structure:

  • CAS Registry Number: 1855938-42-9

  • Molecular Formula: C8_8H9_9ClF2_2N2_2O2_2

  • Molecular Weight: 238.62 g/mol

  • SMILES Notation: CCC(C(=O)O)N1C=C(C(F)F)C(Cl)=N1

The pyrazole ring’s 4-position is substituted with chlorine, while the 3-position bears a difluoromethyl group (–CF2_2H). The butanoic acid moiety is attached to the pyrazole’s 1-position via a methylene linker .

Structural Analysis

The difluoromethyl group enhances lipophilicity compared to non-fluorinated analogs, as evidenced by a calculated logP of 1.26 for the related compound 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid . Steric effects from the difluoromethyl and chloro substituents likely influence conformational flexibility and intermolecular interactions .

Structural ParameterValue
Hydrogen Bond Donors1 (carboxylic acid –OH)
Hydrogen Bond Acceptors4 (2x F, 2x O)
Polar Surface Area42.87 Ų (estimated)

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile is critical for bioavailability:

  • logD (pH 7.4): -1.79 (estimated from analogs)

  • logSw (Water Solubility): -2.27 (similar to 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid)

Comparative data with structurally related compounds:

CompoundlogPlogD (pH 7.4)logSw
2-[4-Chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid1.67*-1.79*-2.27*
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid 1.26-2.54-2.27
2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 1.67-1.79-2.27

*Estimated values based on structural similarity .

Stability and Reactivity

The difluoromethyl group confers metabolic stability by resisting oxidative degradation, a trait observed in analogs like 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone. The carboxylic acid moiety enables salt formation, enhancing solubility for formulation .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for this compound are undisclosed, its synthesis likely follows established pyrazole functionalization strategies:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones.

  • Chlorination and Difluoromethylation: Electrophilic substitution at the 4- and 3-positions .

  • Side Chain Attachment: Alkylation of the pyrazole nitrogen with ethyl bromoacetate, followed by hydrolysis to the carboxylic acid .

Industrial Production

Block Chemical Technology (Shanghai) Co., Ltd. is a primary supplier, offering the compound under catalog number MFCD29911735 . Scalable synthesis requires optimizing fluorination steps, often achieved using reagents like diethylaminosulfur trifluoride (DAST).

Research Findings and Biological Activity

Enzyme Inhibition

Analogous compounds exhibit inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and acetylcholinesterase. The difluoromethyl group’s electronegativity may polarize active site residues, enhancing binding affinity.

Challenges and Future Directions

Synthetic Optimization

Current routes may suffer from low yields during fluorination. Future work could explore continuous-flow reactors or catalysts like copper(I) iodide to improve efficiency.

Targeted Drug Delivery

Conjugation to nanoparticle carriers could mitigate the carboxylic acid’s poor membrane permeability, a strategy successful for related compounds .

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